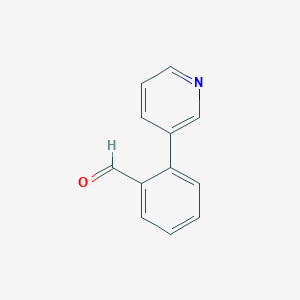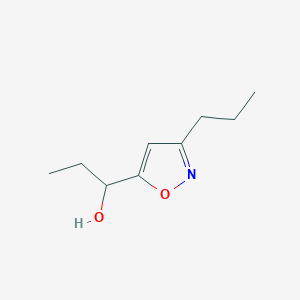
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol, also known as PPOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PPOP belongs to the class of oxazole derivatives and has been studied for its ability to modulate the activity of certain receptors in the brain.
Mécanisme D'action
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol acts as a positive allosteric modulator of NMDA receptors, meaning that it enhances the activity of these receptors. This leads to increased synaptic plasticity and improved cognitive function.
Effets Biochimiques Et Physiologiques
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in lab experiments is its high potency and selectivity for NMDA receptors. However, one limitation is that 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol. One direction is to investigate the effects of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in other neurological disorders, such as traumatic brain injury and stroke. Another direction is to develop more potent and selective 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol analogs that can be used as therapeutics. Additionally, the mechanisms underlying the neuroprotective effects of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol could be further elucidated to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol involves the condensation of 3-propyl-2-amino-5-hydroxytetrahydrofuran with ethyl isocyanate, followed by cyclization with acetic anhydride. The resulting product is then reduced with sodium borohydride to yield 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in high yield and purity.
Applications De Recherche Scientifique
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity.
Propriétés
Numéro CAS |
165319-55-1 |
|---|---|
Nom du produit |
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-(3-propyl-1,2-oxazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-3-5-7-6-9(12-10-7)8(11)4-2/h6,8,11H,3-5H2,1-2H3 |
Clé InChI |
YXCMJUWCTYNNEK-UHFFFAOYSA-N |
SMILES |
CCCC1=NOC(=C1)C(CC)O |
SMILES canonique |
CCCC1=NOC(=C1)C(CC)O |
Synonymes |
5-Isoxazolemethanol,-alpha--ethyl-3-propyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
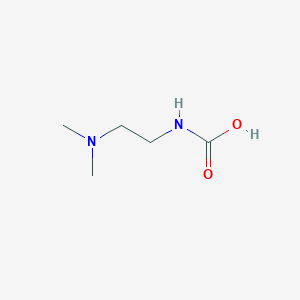
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
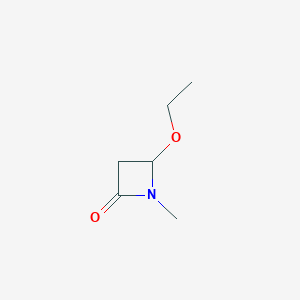
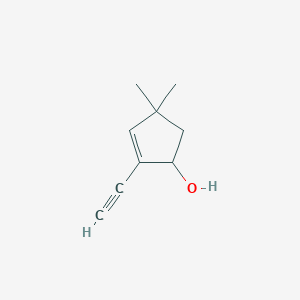
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)


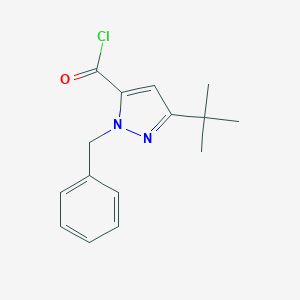
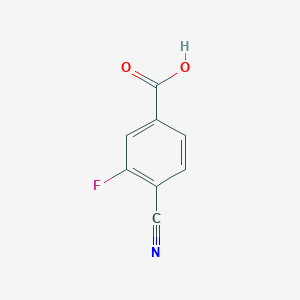
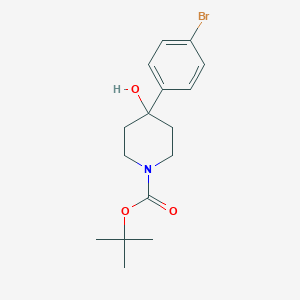
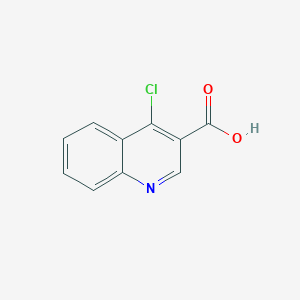
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)
